molecular formula C8H22Si3 B14310477 CID 18783459

CID 18783459

Cat. No.: B14310477
M. Wt: 202.52 g/mol
InChI Key: BZGBLRKCHWBCSV-UHFFFAOYSA-N
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Description

No evidence directly describes the chemical structure, properties, or applications of CID 18783459. The term "CID" in the provided materials refers to:

  • Chemical Inducers of Dimerization (CIDs): Tools for manipulating protein interactions .
  • Chemotherapy-Induced Diarrhea (CID): A clinical condition addressed via probiotics, moxibustion, or drugs like loperamide .
  • Coal Interface Detection (CID): A mining technology .

Properties

Molecular Formula

C8H22Si3

Molecular Weight

202.52 g/mol

InChI

InChI=1S/C8H22Si3/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3

InChI Key

BZGBLRKCHWBCSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C[Si]C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 18783459 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. Detailed synthetic routes are often documented in scientific literature and patents, outlining the step-by-step procedures and conditions required for the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The methods are designed to maximize yield, purity, and efficiency while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: CID 18783459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

CID 18783459 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of CID 18783459 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events

Comparison with Similar Compounds

Comparison with Similar Compounds

Example 1: Oscillatoxin Derivatives ()

  • Oscillatoxin D (CID: 101283546) : A marine-derived toxin with a macrocyclic structure.
  • 30-Methyl-Oscillatoxin D (CID: 185389) : Methylated derivative with altered bioactivity.
  • Oscillatoxin E (CID: 156582093) and F (CID: 156582092) : Structural analogs with modified side chains affecting solubility and toxicity.
Property Oscillatoxin D 30-Methyl-Oscillatoxin D Oscillatoxin E Oscillatoxin F
Molecular Weight Not Provided Not Provided Not Provided Not Provided
Solubility Hydrophobic Moderate Hydrophilic Hydrophobic
Bioactivity Cytotoxic Reduced toxicity Antifungal Cytotoxic

Key Finding : Methylation and side-chain modifications significantly alter bioactivity and pharmacokinetics .

Example 2: CID 46907796 and Nrf2 Inhibitors ()

  • CID 46907796 : Potent inhibitor of Nrf2 (IC₅₀ = 4.908 µM).
  • ChEMBL1724922 and ChEMBL1711746 : Structurally similar but with lower inhibitory potency (IC₅₀ > 10 µM).
Property CID 46907796 ChEMBL1724922 ChEMBL1711746
IC₅₀ (Nrf2 Inhibition) 4.908 µM 12.3 µM 15.6 µM
LogP 3.2 2.8 3.5
Hydrogen Bond Donors 1 2 1

Key Finding: Reduced hydrogen-bond donors in CID 46907796 correlate with enhanced membrane permeability and target engagement .

Methodological Insights for Comparative Studies

The evidence highlights methodologies for comparing compounds:

  • LC-ESI-MS with In-Source CID: Used to differentiate isomers (e.g., ginsenosides) based on fragmentation patterns .
  • Machine Learning Models : Employed to predict placental transfer of compounds using descriptors like molecular weight and logP .
  • Meta-Analysis : Applied to evaluate clinical efficacy, as seen in probiotic interventions for CID .

Critical Limitations

Absence of CID 18783459: No structural, pharmacological, or toxicological data were identified in the provided evidence.

Dated References : Most evidence predates 2023, limiting access to recent advancements.

Recommendations for Future Research

  • PubChem Database Query: Directly retrieve this compound’s data using its canonical SMILES, InChIKey, or molecular formula.
  • QSAR Modeling : Predict properties (e.g., solubility, toxicity) using tools like SwissADME or ADMETlab.
  • Experimental Validation : Conduct assays for bioactivity profiling against relevant targets (e.g., kinases, GPCRs).

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